7-(3-chloro-4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(3-chloro-4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps. One common route includes the following steps :
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-keto ester to form the pyrazole ring.
Formation of the triazole ring: The pyrazole intermediate is then reacted with an azide to form the triazole ring.
Formation of the pyrimidine ring: The final step involves the cyclization of the triazole intermediate with a suitable aldehyde or ketone to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a CDK2 inhibitor, which is important for cell cycle regulation.
Medicine: Due to its potential as a CDK2 inhibitor, it is being investigated as a potential anticancer agent.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. CDK2 is a protein kinase that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of CDK2, thereby preventing the phosphorylation of key substrates required for cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential as a CDK2 inhibitor.
Triazolo[1,5-a]pyrimidine: A related compound with similar biological activities.
Uniqueness
7-(3-chloro-4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent and selective inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C19H13ClN6 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13ClN6/c1-12-7-8-14(9-16(12)20)26-18-15(10-22-26)19-23-17(24-25(19)11-21-18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
IDOIAVOMPDZWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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